molecular formula C11H12ClNO3 B13792271 Oxanilic acid, 3'-chloro-, isopropyl ester CAS No. 7399-76-0

Oxanilic acid, 3'-chloro-, isopropyl ester

Cat. No.: B13792271
CAS No.: 7399-76-0
M. Wt: 241.67 g/mol
InChI Key: AKQLILNIFMOGQL-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)oxamidic acid isopropyl ester is a chemical compound with the molecular formula C11H12ClNO3. It is used primarily in research and experimental applications. The compound is characterized by the presence of a chlorophenyl group attached to an oxamidic acid isopropyl ester moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)oxamidic acid isopropyl ester typically involves the reaction of 3-chlorophenylamine with oxalyl chloride to form N-(3-chlorophenyl)oxamide. This intermediate is then esterified with isopropanol under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for N-(3-Chlorophenyl)oxamidic acid isopropyl ester are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)oxamidic acid isopropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chlorophenyl)oxamidic acid isopropyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)oxamidic acid isopropyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)oxamidic acid isopropyl ester
  • N-(2-Chlorophenyl)oxamidic acid isopropyl ester
  • N-(3-Bromophenyl)oxamidic acid isopropyl ester

Uniqueness

N-(3-Chlorophenyl)oxamidic acid isopropyl ester is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

CAS No.

7399-76-0

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

propan-2-yl 2-(3-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C11H12ClNO3/c1-7(2)16-11(15)10(14)13-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,14)

InChI Key

AKQLILNIFMOGQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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